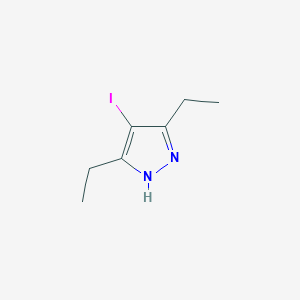![molecular formula C13H14N2O3 B1612919 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid CAS No. 915921-78-7](/img/structure/B1612919.png)
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid
Vue d'ensemble
Description
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid is an organic compound that features a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Introduction of the 3-methylphenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of 3-methylphenyl is reacted with a halogenated oxadiazole intermediate.
Attachment of the butanoic acid moiety: This can be done through esterification followed by hydrolysis or direct alkylation of the oxadiazole ring with a butanoic acid derivative.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for scale, including continuous flow processes and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, reagents, and reaction conditions is tailored to ensure safety, cost-effectiveness, and environmental compliance.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, which may have different bioactivities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the oxadiazole ring.
Major Products:
Oxidation: Products include 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid derivatives with oxidized methyl groups.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its structural properties make it useful in the development of polymers and other advanced materials.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its bioactive oxadiazole core.
Biochemical Research: It serves as a probe in studying enzyme interactions and metabolic pathways.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Pharmaceuticals: Development of new drugs and therapeutic agents.
Mécanisme D'action
The bioactivity of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid is primarily due to its ability to interact with biological macromolecules. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability.
Comparaison Avec Des Composés Similaires
- 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid
- 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid
- 4-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-YL]butanoic acid
Comparison:
- Structural Differences: Variations in the position of the methyl group or substitution of the oxadiazole ring with other heterocycles like thiadiazole.
- Bioactivity: These structural differences can lead to variations in bioactivity, with some compounds showing higher potency or selectivity for certain biological targets.
- Chemical Properties: Differences in solubility, stability, and reactivity due to the nature of the substituents and the heterocyclic ring.
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid stands out due to its specific substitution pattern, which may confer unique interactions with biological targets and distinct chemical reactivity.
Propriétés
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-2-5-10(8-9)13-14-11(18-15-13)6-3-7-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIFMGZDXPPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629723 | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-78-7 | |
| Record name | 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)



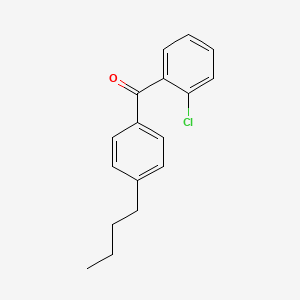
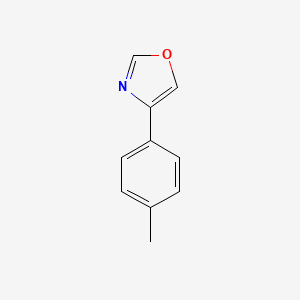
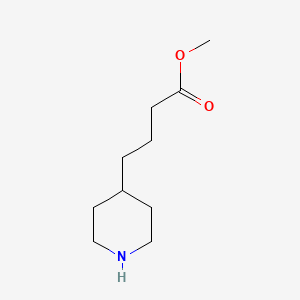


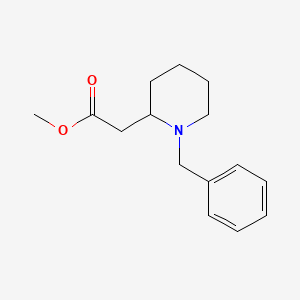
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)

